molecular formula C10H18N2S B12476133 2-(ethylsulfanyl)-4-methyl-5-(2-methylpropyl)-1H-imidazole

2-(ethylsulfanyl)-4-methyl-5-(2-methylpropyl)-1H-imidazole

Cat. No.: B12476133
M. Wt: 198.33 g/mol
InChI Key: IIDMWVZITAWAFR-UHFFFAOYSA-N
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Description

2-(ethylsulfanyl)-4-methyl-5-(2-methylpropyl)-1H-imidazole is an organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of an ethylsulfanyl group at position 2, a methyl group at position 4, and a 2-methylpropyl group at position 5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfanyl)-4-methyl-5-(2-methylpropyl)-1H-imidazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of this compound with suitable reagents can lead to the formation of the desired imidazole ring.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and distillation to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(ethylsulfanyl)-4-methyl-5-(2-methylpropyl)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.

    Substitution: The imidazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

2-(ethylsulfanyl)-4-methyl-5-(2-methylpropyl)-1H-imidazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(ethylsulfanyl)-4-methyl-5-(2-methylpropyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Isobutanol: An organic compound with a similar structural motif.

    Diisobutyl phthalate: A phthalate ester with related chemical properties.

    2-methylpropyl 2-methylpropanoate: Another compound with a similar alkyl group.

Uniqueness

2-(ethylsulfanyl)-4-methyl-5-(2-methylpropyl)-1H-imidazole is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

Molecular Formula

C10H18N2S

Molecular Weight

198.33 g/mol

IUPAC Name

2-ethylsulfanyl-5-methyl-4-(2-methylpropyl)-1H-imidazole

InChI

InChI=1S/C10H18N2S/c1-5-13-10-11-8(4)9(12-10)6-7(2)3/h7H,5-6H2,1-4H3,(H,11,12)

InChI Key

IIDMWVZITAWAFR-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC(=C(N1)C)CC(C)C

Origin of Product

United States

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